5-(3-Bromo-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
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Overview
Description
5-(3-Bromo-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a complex organic compound that features a brominated isoxazole ring, a tetrahydrofuran ring, and a pyrimidine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Bromination: The isoxazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized from a suitable carbohydrate precursor, such as D-glucose, through a series of protection, oxidation, and reduction steps.
Coupling Reactions: The brominated isoxazole and the tetrahydrofuran derivative are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine dione moiety.
Substitution: The bromine atom on the isoxazole ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The brominated isoxazole ring may interact with active sites, while the tetrahydrofuran and pyrimidine dione moieties contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- 5-(3-Fluoro-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
Uniqueness
The presence of the bromine atom in 5-(3-Bromo-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
Properties
CAS No. |
133040-31-0 |
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Molecular Formula |
C12H12BrN3O6 |
Molecular Weight |
374.14 g/mol |
IUPAC Name |
5-(3-bromo-1,2-oxazol-5-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12BrN3O6/c13-9-2-7(22-15-9)5-3-16(12(20)14-11(5)19)10-1-6(18)8(4-17)21-10/h2-3,6,8,10,17-18H,1,4H2,(H,14,19,20)/t6-,8+,10+/m0/s1 |
InChI Key |
YRCHLXHSNHGYIQ-SKWCMTHISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC(=NO3)Br)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC(=NO3)Br)CO)O |
Origin of Product |
United States |
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